4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate
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Overview
Description
4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate is a complex organic compound with a unique structure that includes a furo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially increasing the compound’s stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, such as halides or amines .
Scientific Research Applications
4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,2-b]pyridine derivatives with different substituents. Examples include:
- 4-tert-butyl 6-methyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate
- 4-tert-butyl 6-phenyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate .
Uniqueness
What sets 4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate apart is its specific combination of substituents, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-O-tert-butyl 6-O-ethyl 3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-19-13(17)10-8-12-11(6-7-20-12)16(9-10)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSAKVIRBNDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(CCO2)N(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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